Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester
Description
This compound is a structurally complex benzoic acid derivative characterized by:
- A methyl ester at the carboxylic acid position.
- A piperazine moiety at position 3, functionalized with dual tert-butoxycarbonyl (Boc) groups via amino and imino linkages.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor precursor or prodrug candidate, given the prevalence of piperazine and nitro groups in bioactive molecules .
Properties
CAS No. |
1379574-07-8 |
|---|---|
Molecular Formula |
C24H35N5O8 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
methyl 3-[[4-[N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]piperazin-1-yl]methyl]-5-nitrobenzoate |
InChI |
InChI=1S/C24H35N5O8/c1-23(2,3)36-21(31)25-20(26-22(32)37-24(4,5)6)28-10-8-27(9-11-28)15-16-12-17(19(30)35-7)14-18(13-16)29(33)34/h12-14H,8-11,15H2,1-7H3,(H,25,26,31,32) |
InChI Key |
QMWVDTKDSMBMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Nitration of Benzoic Acid
The starting material, benzoic acid or a derivative, undergoes nitration to introduce a nitro group at the desired position (meta-directing effect of the carboxylic group). This is achieved using:
- Reagents : Concentrated nitric acid and sulfuric acid.
- Conditions : Controlled temperature (0–5°C) to prevent over-nitration.
- Outcome : Formation of 3-nitrobenzoic acid.
Step 2: Functionalization with Piperazine
The piperazine moiety is introduced through nucleophilic substitution or amidation:
- Reagents : A piperazine derivative with pre-installed protective groups (e.g., tert-butoxycarbonyl).
- Catalysts : Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
- Conditions : Room temperature to mild heating (25–50°C).
Step 3: Protection with Dimethylethoxycarbonyl Groups
To stabilize reactive intermediates, dimethylethoxycarbonyl groups are added:
- Reagents : Tert-butyl chloroformate or di-tert-butyl dicarbonate.
- Conditions : Basic medium (e.g., triethylamine in dichloromethane).
- Purpose : Protects amine functionalities during subsequent reactions.
Step 4: Esterification
The methyl ester group is introduced via esterification:
- Reagents : Methanol and an acidic catalyst (e.g., sulfuric acid).
- Conditions : Reflux conditions for several hours.
- Outcome : Formation of the methyl ester derivative.
Step 5: Deprotection
After all functional groups are installed, deprotection is performed to remove dimethylethoxycarbonyl groups:
- Reagents : Acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
- Outcome : Recovery of free amine groups without damaging other functionalities.
Reaction Scheme Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄; 0–5°C | Formation of 3-nitrobenzoic acid |
| 2 | Amidation/Substitution | Piperazine derivative, DCC/EDC | Introduction of piperazine group |
| 3 | Protection | Tert-butyl chloroformate; basic medium | Addition of protective groups |
| 4 | Esterification | Methanol, H₂SO₄; reflux | Formation of methyl ester |
| 5 | Deprotection | Trifluoroacetic acid | Removal of protective groups |
Notes on Synthesis
-
- Careful control of reaction temperatures and reagent stoichiometry is critical to maximize yields at each step.
-
- Crystallization and column chromatography are commonly used for intermediate purification.
- Final products are often purified via recrystallization from solvents like ethanol or methanol.
-
- Handle nitration reagents with caution due to their corrosive and oxidizing nature.
- Use appropriate personal protective equipment when working with volatile organic compounds.
Summary Table of Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₅N₅O₈ |
| Molecular Weight | 521.6 g/mol |
| Functional Groups | Nitro, Piperazine, Dimethylethoxycarbonyl |
| Applications | Medicinal chemistry |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting groups can be removed under acidic conditions, revealing the free amine groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrochloric acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. The Boc protecting groups provide stability to the molecule, allowing it to be used in various chemical reactions without degradation. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Similarity Analysis
Using Tanimoto coefficients and molecular fingerprinting (as in ), the target compound was compared to structurally related benzoic acid derivatives. Key comparisons include:
Key Observations :
- The piperazine ring in the target compound distinguishes it from diazepine-containing analogs (), impacting conformational flexibility and target binding .
- Dual Boc groups are shared with and , but their placement on a piperazine (vs. triazine or simple benzene) alters steric hindrance and hydrolysis kinetics .
Physicochemical Properties
A comparative analysis of molecular weight, solubility, and stability:
Key Findings :
- The target’s higher molecular weight and lipophilicity (logP = 3.2) suggest reduced aqueous solubility compared to simpler analogs, which may limit bioavailability .
- Both Boc-containing compounds (target and ) are acid-sensitive, enabling controlled deprotection in synthetic workflows .
Bioactivity and Target Interactions
Hierarchical clustering () and kinase inhibition data () reveal:
Biological Activity
Biological Activity of Benzoic Acid Derivatives
Benzoic acid derivatives have shown diverse biological activities in various studies. While the exact compound specified in the query lacks direct research, structurally similar compounds have demonstrated significant biological effects.
Proteostasis Network Modulation
Recent research has revealed that certain benzoic acid derivatives isolated from Bjerkandera adusta exhibit promising effects on the proteostasis network, which is crucial for maintaining cellular health . These compounds have been shown to promote the activity of two main protein degradation systems:
- Ubiquitin-Proteasome Pathway (UPP)
- Autophagy-Lysosome Pathway (ALP)
Case Study: Human Foreskin Fibroblasts
In a study using human foreskin fibroblasts, several benzoic acid derivatives were evaluated for their effects on proteolytic pathways . The results demonstrated that these compounds could enhance the activity of both the UPP and ALP, with particularly strong effects on the latter.
Enzymatic Activation
One of the most significant findings was the activation of cathepsins B and L, which are crucial enzymes in the ALP. Among the tested compounds, 3-chloro-4-methoxybenzoic acid (compound 3) showed the most potent interaction with both enzymes .
Data Table: Cathepsin Activation
| Compound | Cathepsin B and L Activation (%) |
|---|---|
| 3 | 467.3 ± 3.9 |
| 1 | No significant activity |
| 2 | Data not provided |
| 4 | Data not provided |
Proteasomal Activity Enhancement
The study also revealed that certain benzoic acid derivatives could induce proteasomal activities, specifically:
- Chymotrypsin-like (CT-L/LLVY) activity
- Caspase-like (C-L/LLE) activity
Compounds 1, 3, and 4 showed induction of these activities at a concentration of 5 μM, with compounds 1 and 3 demonstrating the greatest potential .
Structure-Activity Relationship
The research suggests that the presence of acidic and bulky groups, such as methoxy or chlorine atoms, may facilitate the N-terminus rearrangement upon binding to target enzymes . This structural feature could be crucial for the biological activity of benzoic acid derivatives.
In Silico Studies
Computational studies have provided further insights into the potential mechanisms of action for these compounds. All tested benzoic acid derivatives were found to be putative binders of both cathepsins B and L .
Binding Affinity Data
| Enzyme | Glide Score Range (Kcal/mol) |
|---|---|
| Procathepsin B | -7.6 to -9.18 |
| Procathepsin L | -5.30 to -6.41 |
Compound 3 (3-chloro-4-methoxybenzoic acid) showed the strongest interaction with both enzymes, forming key interactions:
- Salt bridge with HisP 28
- Hydrogen bond with AsnP 29 and PheP 30
- π-π interaction between the benzyl ring and PheP 30
Potential Therapeutic Applications
Given the ability of certain benzoic acid derivatives to modulate protein degradation pathways, there is potential for therapeutic applications in age-related disorders and conditions associated with proteostasis dysfunction . The activation of cathepsins and proteasomal activities suggests these compounds could be investigated for:
- Anti-aging therapies
- Neurodegenerative disease treatments
- Cancer therapeutics
Conclusion and Future Directions
While the specific compound mentioned in the query lacks direct research, the biological activity of structurally similar benzoic acid derivatives suggests potential for diverse biological effects. The ability to modulate protein degradation pathways, particularly through the activation of cathepsins and proteasomal activities, warrants further investigation.
Future research should focus on:
- Synthesizing and testing the specific compound mentioned in the query
- Conducting structure-activity relationship studies to optimize biological activity
- Evaluating the potential therapeutic applications in age-related disorders and other conditions associated with proteostasis dysfunction
- Investigating the long-term effects and safety profile of these compounds in vivo
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
